molecular formula C18H21ClN2O2 B5621988 2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide

Cat. No. B5621988
M. Wt: 332.8 g/mol
InChI Key: VKHDVLDKLLYIBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide" involves complex organic reactions. For instance, the synthesis of analogs involving dimethoxyphenyl groups has been described, showcasing the versatility in the synthetic routes for such compounds (Coutts & Malicky, 1973). Similarly, the synthesis and characterization of related compounds provide insights into the synthesis strategies that might be applicable to our compound of interest (Demir et al., 2016).

Molecular Structure Analysis

The analysis of the molecular structure of such compounds involves advanced techniques like X-ray diffraction and spectroscopic methods (IR, NMR, UV-Vis). These techniques help in understanding the optimized geometrical structure and the electronic properties of the molecule. For example, studies on related compounds have shown the effectiveness of DFT calculations in predicting the molecular structure and its agreement with experimental data (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of "this compound" can be anticipated based on the functional groups present in its structure. The presence of an amide group, chlorophenoxy, and dimethylamino phenyl groups suggest potential reactivity towards nucleophilic substitution, hydrolysis, and interactions with other organic molecules. Research on similar compounds has revealed various chemical reactions, such as the chemoselective reactions leading to the formation of hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of "this compound" under different conditions. The crystal structure and phase transformations of related compounds have been extensively studied, providing insights into their solid-state behavior and stability (Omondi et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other chemical entities, are influenced by the molecular structure of the compound. Studies on related compounds, such as the synthesis and reactivity of haloalkoxy-sym-triazines, offer a glimpse into the possible chemical behaviors and transformations that "this compound" might undergo (Dovlatyan et al., 1985).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-18(2,23-16-11-5-13(19)6-12-16)17(22)20-14-7-9-15(10-8-14)21(3)4/h5-12H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHDVLDKLLYIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)N(C)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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